molecular formula C29H35N3O3S B12498769 N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide

N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B12498769
M. Wt: 505.7 g/mol
InChI Key: ONMMFONZQQGBEL-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a piperazine ring, a benzyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Oxoethyl Group: The next step involves the introduction of the oxoethyl group. This can be done by reacting the 4-benzylpiperazine with an appropriate oxoethylating agent, such as ethyl chloroformate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide moiety. This can be achieved by reacting the intermediate compound with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and piperazine groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperazine derivatives.

Scientific Research Applications

N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar in structure but with a phenyl group instead of a benzyl group.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a piperazine ring and benzyl group but differs in the core structure.

Uniqueness

N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide is unique due to its combination of a piperazine ring, benzyl group, and sulfonamide moiety, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C29H35N3O3S

Molecular Weight

505.7 g/mol

IUPAC Name

N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C29H35N3O3S/c1-23-18-24(2)29(25(3)19-23)36(34,35)32(21-27-12-8-5-9-13-27)22-28(33)31-16-14-30(15-17-31)20-26-10-6-4-7-11-26/h4-13,18-19H,14-17,20-22H2,1-3H3

InChI Key

ONMMFONZQQGBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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